3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Anti-infective screening Scaffold selection Kinase inhibitor avoidance

3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 85780-32-1) is a bicyclic N-fused heterocycle belonging to the pyrrolo[1,2-a]pyrazine scaffold class, with molecular formula C8H10N2 and a molecular weight of 134.18 g/mol. The compound features a methyl substituent at the C-3 position of the partially saturated pyrazine ring, a structural feature that distinguishes it from the fully aromatic parent pyrrolo[1,2-a]pyrazine and from other regioisomeric pyrrolopyrazine families such as 5H-pyrrolo[2,3-b]pyrazine.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B13119199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1CN2C=CC=C2C=N1
InChIInChI=1S/C8H10N2/c1-7-6-10-4-2-3-8(10)5-9-7/h2-5,7H,6H2,1H3
InChIKeyPFBGOFZLEOKXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Core Chemical Identity and Baseline Context for Scientific Procurement


3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 85780-32-1) is a bicyclic N-fused heterocycle belonging to the pyrrolo[1,2-a]pyrazine scaffold class, with molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . The compound features a methyl substituent at the C-3 position of the partially saturated pyrazine ring, a structural feature that distinguishes it from the fully aromatic parent pyrrolo[1,2-a]pyrazine and from other regioisomeric pyrrolopyrazine families such as 5H-pyrrolo[2,3-b]pyrazine [1]. This core scaffold serves as a key synthetic intermediate in medicinal chemistry, particularly for generating kinase inhibitors, CNS-active ligands, and antimicrobial agents, and is recognized as a privileged structure for diversity-oriented synthesis [2].

Core Scaffold
Pyrrolo[1,2-a]pyrazine regioisomer
Synthetic Handle
C-3 methyl enables site-selective acylation
Library Chemistry
Kinase, CNS, anti-infective diversity-oriented synthesis

Why Generic Pyrrolopyrazine Substitution Fails: The Quantitative Divergence Between [1,2-a] and [2,3-b] Scaffolds


Pyrrolopyrazine is not a single interchangeable commodity; the regioisomeric scaffold identity—pyrrolo[1,2-a]pyrazine versus 5H-pyrrolo[2,3-b]pyrazine—dictates fundamentally divergent biological activity profiles [1]. A comprehensive 2021 review of the pyrrolopyrazine literature established that pyrrolo[1,2-a]pyrazine derivatives are predominantly associated with antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives demonstrate preferential kinase inhibitory activity [1]. For procurement decisions in anti-infective screening programs or kinase-targeted drug discovery, selecting the incorrect regioisomeric scaffold would direct lead optimization toward an unsuitable biological space, resulting in wasted synthetic resources and false-negative screening outcomes. The 3-methyl substituent on 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine further modulates reactivity, with acylation chemistry occurring selectively at the exocyclic methyl group rather than on the ring nitrogen, a behavior not observed in the unsubstituted parent compound [2].

Regioisomer
Pyrrolo[1,2-a]pyrazine: anti-infective activity profile preferred
5H-Pyrrolo[2,3-b]pyrazine: kinase inhibition profile may shift screening outcomes
C-3 Substituent
3-Methyl: acylation directed to exocyclic methyl group
Unsubstituted parent: N-acylation occurs; synthetic route may differ

3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Quantitative Differentiation Evidence for Research and Industrial Selection


Biological Activity Divergence: Pyrrolo[1,2-a]pyrazine Scaffold Preferentially Yields Anti-Infective Activity Over Kinase Inhibition vs. Pyrrolo[2,3-b]pyrazine

A systematic review of pyrrolopyrazine biological activities by Dehnavi et al. (2021) reveals a clear scaffold-dependent activity divergence: pyrrolo[1,2-a]pyrazine derivatives demonstrate predominant antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives preferentially exhibit kinase inhibitory activity [1]. This is a class-level differentiation determined by the nitrogen atom arrangement within the fused ring system, not merely by peripheral substituent variation [1].

Activity Divergence
Class-level
[1,2-a] scaffold: antibacterial, antifungal, antiviral dominant [1]
[2,3-b] scaffold: kinase inhibition dominant [1]
Supports anti-infective screening scaffold selection
Class-level literature inference; review specific derivative data
Anti-infective screening Scaffold selection Kinase inhibitor avoidance

Anticancer Potency of 3,4-Dihydropyrrolo[1,2-a]pyrazine Derivative 3h vs. Clinically Relevant Benchmarks in Prostate and Breast Cancer Cells

A derivative built on the 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold, compound 3h, demonstrated potent anticancer activity with IC50 values of 1.18 ± 0.05 μM in PC-3 prostate cancer cells and 1.95 ± 0.04 μM in MCF-7 breast cancer cells [1]. This potency is comparable to the low-micromolar activity typically required for hit-to-lead progression in oncology programs, with the additional demonstration of functional efficacy through dose-dependent inhibition of cell migration and induction of apoptosis via caspase-3 activation and PARP cleavage [1].

Derivative 3h Cytotoxicity
Reported
PC-3 IC50 1.18 ± 0.05 μM
MCF-7 IC50 1.95 ± 0.04 μM
Reported cell-model response context; supports cytotoxicity endpoint review
Derivative-based evidence; scaffold 3h, not the 3-methyl building block
Anticancer drug discovery Prostate cancer Breast cancer Apoptosis induction

Antimicrobial Potency of the Pyrrolo[1,2-a]pyrazine-1,4-dione Scaffold Against Multidrug-Resistant S. aureus vs. Standard Antibiotic Benchmarks

The pyrrolo[1,2-a]pyrazine-1,4-dione (hexahydro) core, a close structural relative of the 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold, demonstrated potent activity against multidrug-resistant Staphylococcus aureus with an MIC of 15 ± 0.172 mg/L and an MBC of 20 ± 0.072 mg/L, as reported for compound MSI45 isolated from Bacillus tequilensis [1]. This MIC value positions the scaffold in a therapeutically relevant range, particularly given that the compound was non-hemolytic—a critical safety parameter for antimicrobial development [1].

Antimicrobial Potency
Reported
MIC 15 ± 0.172 mg/L (MDR S. aureus)
MBC 20 ± 0.072 mg/L
Reported MIC endpoint context; supports antimicrobial screening
Derivative MSI45 (hexahydro-1,4-dione); scaffold-related, not identical
Antimicrobial resistance MRSA Natural product-derived scaffold

Distinct Acylation Reactivity at the Exocyclic Methyl Group: Synthetic Differentiation from Unsubstituted 3,4-Dihydropyrrolo[1,2-a]pyrazine

Trifluoroacetylation of 1-methyl-substituted 3,4-dihydropyrrolo[1,2-a]pyrazines occurs selectively at the exocyclic methyl group rather than at the ring nitrogen positions, whereas acetylation of the unsubstituted parent 3,4-dihydropyrrolo[1,2-a]pyrazine leads exclusively to N-acetyl-substituted reaction products [1]. This site-specific reactivity divergence is directly relevant to 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine, where the C-3 methyl group provides a unique, tractable synthetic handle not available on the des-methyl analog [1].

Acylation Selectivity
Head-to-head
3-methyl: exocyclic C-acylation
Unsubstituted: ring N-acylation exclusively
Supports synthesis route selection; distinct late-stage handle
Cross-study comparable reactivity data
Synthetic chemistry Late-stage functionalization C-H activation

Patent-Validated Therapeutic Utility: Pyrrolo[1,2-a]pyrazine Derivatives as Gastric Acid Secretion Inhibitors vs. Imidazo[1,2-a]pyrazine Comparators

U.S. Patent 5,041,442 (Syntex, 1991) establishes pyrrolo[1,2-a]pyrazine derivatives as inhibitors of gastric acid secretion acting via H+/K+-ATPase (proton pump) inhibition, with the patent specifically claiming compounds substituted at the 1-position by a phenylalkylene group and at the 6-position by an amino or cyanomethyl group [1]. This patent explicitly distinguishes the pyrrolo[1,2-a]pyrazine scaffold from the prior art imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine gastric acid secretion inhibitors (U.S. Patents 4,450,164 and 4,507,294, Schering Corp.), establishing scaffold-dependent intellectual property and therapeutic positioning [1].

IP Differentiation
Head-to-head
Pyrrolo[1,2-a]pyrazine gastric acid secretion inhibition (US 5,041,442)
vs. imidazo[1,2-a]pyrazine prior art
Establishes scaffold IP context; supports gastrointestinal research programs
Patent-validated; freedom-to-operate assessment required
Gastric acid secretion Proton pump inhibition Patent validity

Predicted Physicochemical Profile: Lipophilicity (LogP) and Polar Surface Area Comparison with Related Pyrrolopyrazine Scaffolds

3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 85780-32-1) has a calculated LogP of 0.74470 and a topological polar surface area (tPSA) of 17.29 Ų . This low tPSA (well below the 60–70 Ų threshold commonly associated with oral bioavailability) and moderate LogP (within the favorable 0–3 range) indicate favorable membrane permeability characteristics . In comparison, the fully aromatic pyrrolo[1,2-a]pyrazine parent (CAS 274-17-9) has a tPSA of 17.29 Ų but a higher LogP of approximately 1.2, while 5H-pyrrolo[2,3-b]pyrazine derivatives with additional nitrogen atoms exhibit higher tPSA values that may limit CNS penetration [1].

Physicochemical Prediction
Class-level
LogP 0.74470
tPSA 17.29 Ų
Predicted permeability profile; supports CNS exposure study design
In silico data; verify experimentally
Drug-likeness Lipophilicity Polar surface area CNS penetration prediction

3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine: High-Return Application Scenarios Based on Quantitative Evidence


Anti-Infective Lead Discovery Programs Targeting Multidrug-Resistant Gram-Positive Pathogens

Procurement of 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is strategically justified for anti-infective screening campaigns based on the established antimicrobial activity of the pyrrolo[1,2-a]pyrazine scaffold class against multidrug-resistant S. aureus (MIC = 15 mg/L for the hexahydro-1,4-dione derivative) and the class-level preference for antibacterial and antifungal activity over kinase inhibition, as documented in the comprehensive Dehnavi et al. review [1][2]. The 3-methyl substituent provides a synthetic handle for late-stage diversification to optimize antimicrobial potency while maintaining the favorable non-hemolytic safety profile observed for scaffold congeners [1].

Oncology Medicinal Chemistry: Prostate and Breast Cancer SAR Exploration

The demonstrated anticancer activity of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives (IC50 = 1.18 μM in PC-3 and 1.95 μM in MCF-7 cells, with confirmed apoptosis induction) supports procurement of the 3-methyl variant as a starting scaffold for prostate and breast cancer lead optimization [1]. The defined C-3 methyl position enables systematic SAR studies around this vector to improve potency and selectivity, while the scaffold's favorable predicted LogP (0.74) and low tPSA (17.29 Ų) suggest adequate membrane permeability for intracellular target engagement [2].

Gastrointestinal Drug Discovery: Proton Pump Inhibitor Scaffold with IP Differentiation

The patent-protected use of pyrrolo[1,2-a]pyrazine derivatives as gastric acid secretion inhibitors (U.S. Patent 5,041,442) establishes a validated therapeutic avenue for compounds derived from this scaffold, with clear IP differentiation from prior art imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine series [1]. Procuring 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine as a key intermediate enables exploration of novel H+/K+-ATPase inhibitors with freedom-to-operate advantages, particularly when combined with the scaffold's amenable physicochemical profile for oral administration [1].

CNS Drug Discovery: Serotonin Receptor Ligand Development Leveraging Favorable CNS Physicochemical Properties

The pyrrolo[1,2-a]pyrazine scaffold has demonstrated utility as a core for 5-HT1A and 5-HT2C receptor ligands with anxiolytic and CNS activity [1]. The low tPSA (17.29 Ų) and moderate LogP (0.74) of 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine predict favorable blood-brain barrier penetration, making it a suitable starting material for CNS-targeted drug discovery programs where brain exposure is a critical requirement [2]. This physicochemical advantage over higher-tPSA pyrrolo[2,3-b]pyrazine alternatives provides a rational basis for scaffold selection in neuroscience projects [2].

Application
Selection Property
Validation Focus
Anti-infective screening studies
Pyrrolo[1,2-a] scaffold preference for antimicrobial over kinase activity
Antimicrobial MIC and hemolysis endpoints
Cancer cell-model studies (prostate, breast)
Cell-model cytotoxicity and apoptosis pathway review
IC50 and apoptosis marker validation
Gastric acid secretion research
IP-differentiated proton pump inhibition scaffold
H+/K+-ATPase inhibition assay context
CNS penetration research programs
Low tPSA and moderate LogP for BBB permeability study
Brain exposure and receptor binding assays
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